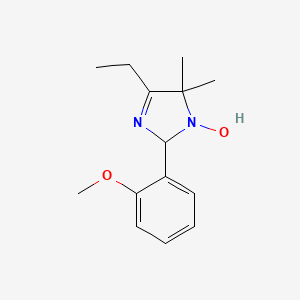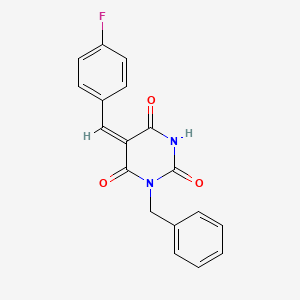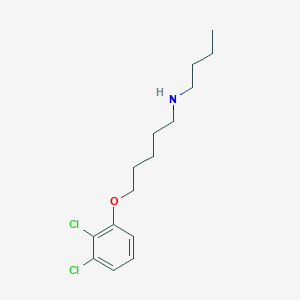
4-ethyl-2-(2-methoxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-2-(2-methoxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol, also known as Ro 15-4513, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound was first synthesized in the 1980s and has since been used in a variety of studies to investigate its effects on the human body.
作用機序
4-ethyl-2-(2-methoxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 exerts its effects on the GABA-A receptor by binding to the benzodiazepine site and altering the conformation of the receptor. This results in an increase in the affinity of the receptor for GABA, leading to enhanced inhibitory neurotransmission. This compound 15-4513 has been shown to have a high affinity for the benzodiazepine site, making it a useful tool for investigating the role of this site in the regulation of GABA-A receptor function.
Biochemical and Physiological Effects
This compound 15-4513 has been shown to have a number of biochemical and physiological effects on the human body. In addition to its effects on the GABA-A receptor, this compound has been shown to modulate the activity of other neurotransmitter systems, including the glutamate and dopamine systems. This compound 15-4513 has also been shown to have effects on the cardiovascular system, including a decrease in blood pressure and heart rate.
実験室実験の利点と制限
4-ethyl-2-(2-methoxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 has several advantages as a tool for scientific research. Its high affinity for the benzodiazepine site of the GABA-A receptor makes it a useful tool for investigating the role of this site in the regulation of GABA-A receptor function. This compound 15-4513 also has relatively low toxicity, making it a safe compound to use in laboratory experiments.
One limitation of this compound 15-4513 is its relatively short half-life, which can make it difficult to study its effects over a longer period of time. Additionally, this compound 15-4513 is not selective for the benzodiazepine site of the GABA-A receptor and can bind to other sites, which can complicate interpretation of experimental results.
将来の方向性
There are several potential future directions for research on 4-ethyl-2-(2-methoxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol 15-4513. One area of interest is the development of more selective compounds that target specific subtypes of the GABA-A receptor. Another potential direction is the investigation of the effects of this compound 15-4513 on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further research is needed to fully understand the physiological and biochemical effects of this compound 15-4513 on the human body.
合成法
The synthesis of 4-ethyl-2-(2-methoxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 involves several steps and requires specialized equipment and expertise. The first step involves the reaction of 2-methoxybenzaldehyde with ethyl acetoacetate to form 2-ethoxy-2-(2-methoxyphenyl)acetic acid. This intermediate is then reacted with methylamine to form the corresponding imine, which is subsequently reduced with sodium borohydride to yield this compound 15-4513.
科学的研究の応用
4-ethyl-2-(2-methoxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 has been used extensively in scientific research to investigate its effects on the human body. One of the primary applications of this compound has been in the study of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. This compound 15-4513 has been shown to selectively bind to a specific site on the GABA-A receptor, known as the benzodiazepine site, and modulate its activity.
特性
IUPAC Name |
4-ethyl-1-hydroxy-2-(2-methoxyphenyl)-5,5-dimethyl-2H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-5-12-14(2,3)16(17)13(15-12)10-8-6-7-9-11(10)18-4/h6-9,13,17H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNHGUMKAKHBQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(N(C1(C)C)O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(aminosulfonyl)phenyl]-4-hydroxy-3-nitrobenzenesulfonamide](/img/structure/B5019550.png)
![N~2~-acetyl-N~1~-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N~1~-(2-methoxyethyl)glycinamide](/img/structure/B5019556.png)
![N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-N,1-dimethyl-4-piperidinamine](/img/structure/B5019564.png)

![4-{2-[(2,5-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}phenyl 2-furoate](/img/structure/B5019579.png)
![3,3-dimethyl-1-oxo-N-phenyl-11-(3-pyridinyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5019580.png)
![1-[(2,4-dichlorophenoxy)acetyl]-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline](/img/structure/B5019591.png)



![1-[4-methoxy-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5019618.png)
![1-chloro-2-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5019622.png)
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5019628.png)